molecular formula C18H27FN2O2 B2369283 tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate CAS No. 2197054-32-1

tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate

Cat. No. B2369283
CAS RN: 2197054-32-1
M. Wt: 322.424
InChI Key: AINKHMDMQUUYKV-UHFFFAOYSA-N
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Description

Tert-Butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate is a chemical compound that is widely used in scientific research. It is a carbamate derivative that has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

The tert-butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate compound and its derivatives have been explored in various synthesis and characterization studies. For instance, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized and characterized using spectroscopic methods and single crystal XRD data, highlighting its potential for further biological evaluation (Sanjeevarayappa et al., 2015).

Biological Evaluation

Some derivatives of tert-butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate have been assessed for their biological activities. The aforementioned tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited moderate anthelmintic and poor antibacterial activities (Sanjeevarayappa et al., 2015).

Applications in Drug Synthesis

Compounds related to tert-butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate serve as intermediates in the synthesis of biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in drugs like crizotinib (Kong et al., 2016).

Asymmetric Synthesis

This chemical framework has been utilized in the asymmetric synthesis of important intermediates for various pharmacological agents. For instance, the asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a key intermediate for nociceptin antagonists, was achieved using tert-butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate derivatives (Jona et al., 2009).

Crystal Structure Analysis

The tert-butyl [4-(4-fluorobenzyl)piperidin-4-yl]methylcarbamate and its analogs have been a subject of crystal structure analysis to understand their molecular architecture. An example includes the study of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, which helped in elucidating the structural features important for pharmaceutical applications (Gumireddy et al., 2021).

properties

IUPAC Name

tert-butyl N-[[4-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O2/c1-17(2,3)23-16(22)21-13-18(8-10-20-11-9-18)12-14-4-6-15(19)7-5-14/h4-7,20H,8-13H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINKHMDMQUUYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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